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Compound of Interest

Compound Name: 2-(6-Chloropyridin-3-YL)ethanol

Cat. No.: B173323

In-Depth Technical Guide to 2-(6-Chloropyridin-
3-YL)ethanol

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and CAS Number

2-(6-Chloropyridin-3-YL)ethanol is a substituted pyridine derivative with significant potential
as a building block in medicinal chemistry and drug discovery.

Chemical Structure:
CAS Number: 117528-28-6
Molecular Formula: C7HsCINO

Physicochemical and Spectroscopic Data

A comprehensive summary of the known physical and spectroscopic properties of 2-(6-
Chloropyridin-3-YL)ethanol is provided below. This data is essential for its characterization
and use in synthetic applications.
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Property Value

Molecular Weight 157.60 g/mol

Physical Form Solid or viscous liquid

Purity Typically 296%

Storage Temperature 2-8°C, under inert atmosphere
SMILES CIC1=CC=C(CCO)C=N1

Spectroscopic Data:

While specific experimental spectra for 2-(6-Chloropyridin-3-YL)ethanol are not readily
available in public databases, the expected spectroscopic characteristics can be predicted
based on its structure and data from analogous compounds.

1H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the
pyridine ring and the aliphatic protons of the ethanol side chain. The chemical shifts (d) are
influenced by the electronegativity of the chlorine and oxygen atoms and the aromatic ring
currents.

13C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will display signals corresponding to the five unique carbon atoms
in the pyridine ring and the two carbons of the ethanol substituent. The carbon attached to the
chlorine atom and the carbon bearing the hydroxyl group are expected to be significantly
deshielded.

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum will be characterized by absorption bands typical for its functional groups. Key
expected absorptions include:

e Abroad O-H stretching band around 3300 cm™1,

© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://www.benchchem.com/product/b173323?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b173323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e C-H stretching vibrations for the aromatic and aliphatic portions just below and above 3000

cm™i,
e C-O stretching vibration in the region of 1050-1150 cm~2.
e C=N and C=C stretching vibrations characteristic of the pyridine ring.
Mass Spectrometry (Predicted):

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of
the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule
containing one chlorine atom (an M+2 peak approximately one-third the intensity of the
molecular ion peak).

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of 2-(6-Chloropyridin-3-YL)ethanol is the
reduction of a suitable carboxylic acid derivative, such as ethyl 6-chloronicotinate.

Logical Workflow for Synthesis:
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2-(6-Chloropyridin-3-YL)ethanol Drug Candidate
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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